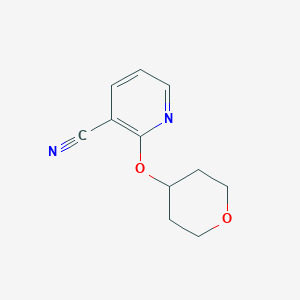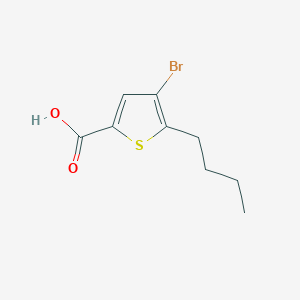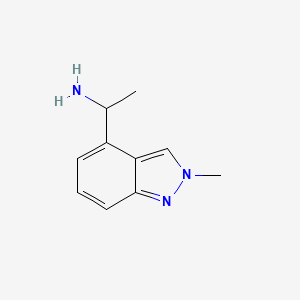
4-(1-Aminoethyl)-2-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Aminoethyl)-2-methyl-2H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This particular compound is characterized by the presence of an aminoethyl group at the fourth position and a methyl group at the second position of the indazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylindazole and ethylamine.
Alkylation Reaction: The 2-methylindazole undergoes an alkylation reaction with ethylamine in the presence of a suitable base like sodium hydride or potassium carbonate. This reaction introduces the aminoethyl group at the fourth position of the indazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems also enhances safety and efficiency in large-scale production.
化学反応の分析
Types of Reactions: 4-(1-Aminoethyl)-2-methyl-2H-indazole can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
4-(1-Aminoethyl)-2-methyl-2H-indazole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research has explored its potential as a therapeutic agent for conditions such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1-Aminoethyl)-2-methyl-2H-indazole depends on its specific application:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Molecular Targets and Pathways: The compound targets specific proteins and pathways involved in disease processes, such as kinases in cancer or neurotransmitter receptors in neurological disorders.
Comparison with Other Indazoles:
Structural Similarity: this compound shares structural features with other indazole derivatives, such as 2-methylindazole and 4-aminoindazole.
Unique Properties: The presence of both aminoethyl and methyl groups imparts unique chemical and biological properties, making it distinct from other indazoles.
類似化合物との比較
- 2-Methylindazole
- 4-Aminoindazole
- 4-(1-Hydroxyethyl)-2-methyl-2H-indazole
特性
CAS番号 |
1159511-37-1 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC名 |
1-(2-methylindazol-4-yl)ethanamine |
InChI |
InChI=1S/C10H13N3/c1-7(11)8-4-3-5-10-9(8)6-13(2)12-10/h3-7H,11H2,1-2H3 |
InChIキー |
SPNFRJLXHASAQJ-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC2=NN(C=C21)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl(2-methylpropyl)[(piperidin-4-yl)methyl]amine](/img/structure/B12075340.png)
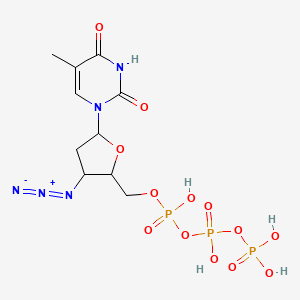
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid](/img/structure/B12075344.png)


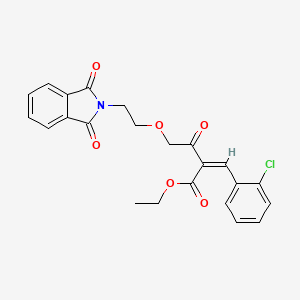
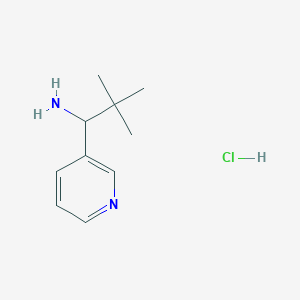

![3',5'-O-[Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-guanosine](/img/structure/B12075381.png)
